molecular formula C7H6N2OS B1276385 6-Aminobenzo[d]thiazol-2(3H)-one CAS No. 56354-98-4

6-Aminobenzo[d]thiazol-2(3H)-one

Cat. No.: B1276385
CAS No.: 56354-98-4
M. Wt: 166.2 g/mol
InChI Key: CLYCLRFHPKKUBR-UHFFFAOYSA-N
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Description

6-Aminobenzo[d]thiazol-2(3H)-one is a heterocyclic compound with the molecular formula C7H6N2S. It is a derivative of benzothiazole, characterized by the presence of an amino group at the 6th position and a thiazole ring fused with a benzene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

The primary targets of 6-Aminobenzo[d]thiazol-2(3H)-one, also known as 6-amino-2(3H)-benzothiazolone, are certain cancer cell lines . The compound has been found to exhibit antimicrobial, antioxidant, and anticancer properties .

Mode of Action

This compound interacts with its targets by inducing apoptosis or programmed cell death . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation.

Biochemical Pathways

It is known that the compound may inhibit quorum sensing in bacteria . Quorum sensing is a system of stimulus and response correlated to population density. Bacteria use quorum sensing to coordinate certain behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The result of the action of this compound is the inhibition of the activity of certain cancer cell lines . By inducing apoptosis, the compound can effectively eliminate cancer cells, thereby inhibiting the growth and spread of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other solvents can affect its distribution and bioavailability in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.

Biochemical Analysis

Biochemical Properties

6-Aminobenzo[d]thiazol-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At higher doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound exhibits a biphasic response, with low doses being protective and high doses being detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within cells . Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox state and influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminobenzo[d]thiazol-2(3H)-one can be synthesized from 6-nitrobenzothiazole via a sonochemical reduction method. The process involves dissolving 6-nitrobenzothiazole in a mixed solvent of acetone and water, followed by the addition of sodium thiosulfate. The reaction mixture is heated at 50°C for 30 minutes, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Aminobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminobenzo[d]thiazol-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Amino-6-methylbenzothiazole
  • 2-Amino-6-nitrobenzothiazole
  • 2-Amino-6-hydroxybenzothiazole
  • 2-Amino-6-bromobenzothiazole
  • 2-Amino-6-ethoxybenzothiazole
  • 2-Amino-6-fluorobenzothiazole
  • 2-Amino-6-chlorobenzothiazole

Uniqueness

6-Aminobenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 6th position and the thiazole ring enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-amino-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYCLRFHPKKUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204909
Record name 2(3H)-Benzothiazolone, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56354-98-4
Record name 2(3H)-Benzothiazolone, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056354984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2,3-dihydro-1,3-benzothiazol-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The compound obtained in Step A (0.036 mol) is dissolved in 90 ml of methanol, and then 2.5 g of palladium-on-carbon and 18 g of ammonium formate are added in succession and the mixture is heated at reflux for 18 hours. 40 ml of dioxane are added and refluxing is continued for 24 hours. The palladium-on-carbon is then filtered off. The reaction mixture is concentrated, the resulting precipitate is filtered off, and the filtrate is evaporated under reduced pressure. The resulting residue is taken up in a 1N hydrochloric acid solution and extracted twice with 50 ml of ethyl acetate each time. The aqueous phase is rendered alkaline with a 10% potassium carbonate solution and extracted twice with 50 ml of ethyl acetate each time. The organic phase is dried and then evaporated under reduced pressure, and the resulting precipitate is recrystallised from acetonitrile.
Quantity
0.036 mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 6-nitro-2-benzothiazolinone (98 mg, 0.50 mmol) in 20 ml of EtOAc with 10% Pd/C (˜20 mg) was stirred under H2 balloon for 4 h. The reaction mixture was filtered through celite eluting with EtOAc, concentrated under reduced pressure to give 80 mg of 6-amino-2-benzothiazolinone.
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 6-Amino-2(3H)-benzothiazolone in the synthesis of new compounds?

A1: 6-Amino-2(3H)-benzothiazolone is a versatile building block in organic synthesis. The research paper highlights its use as a starting material for creating novel Schiff bases []. The presence of the amino group allows it to react with various aromatic aldehydes, forming Schiff bases with potentially diverse biological activities. This is particularly relevant in pharmaceutical research, as exploring new chemical entities is crucial for developing novel drugs.

Q2: How does the structure of 6-Amino-2(3H)-benzothiazolone-derived Schiff bases contribute to their potential as pharmaceutical agents?

A2: While the paper focuses on the synthesis and characterization of these Schiff bases, it suggests their potential pharmaceutical relevance []. Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. The specific activity of 6-Amino-2(3H)-benzothiazolone-derived Schiff bases would depend on the specific aromatic aldehyde used in the synthesis, as different substituents can significantly impact the compound's interaction with biological targets. Further research, including biological assays and structure-activity relationship studies, is needed to explore the specific pharmaceutical potential of these novel compounds.

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